N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide
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Overview
Description
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide, commonly known as DTT-061, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTT-061 belongs to the class of oxalamide compounds and has shown promising results in various preclinical studies.
Mechanism of Action
Target of Action
The primary target of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
It is believed to interact with its target, cdk2, leading to changes in the cell cycle regulation . This interaction could potentially inhibit the activity of CDK2, thereby affecting the progression of the cell cycle .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound may disrupt the normal progression of the cell cycle, leading to cell cycle arrest . The downstream effects of this disruption could include reduced cell proliferation and potential induction of apoptosis .
Pharmacokinetics
Information on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on cell cycle regulation . By inhibiting CDK2, the compound may induce cell cycle arrest, potentially leading to reduced cell proliferation and increased apoptosis .
Advantages and Limitations for Lab Experiments
DTT-061 has several advantages for use in lab experiments. It is easy to synthesize, has high stability, and is relatively inexpensive. However, one of the limitations of DTT-061 is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several potential future directions for research on DTT-061. One area of interest is its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for DTT-061. Finally, there is a need for clinical trials to determine the safety and efficacy of DTT-061 in humans.
In conclusion, DTT-061 is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action, biochemical, and physiological effects make it an attractive candidate for further research. However, more studies are needed to determine its optimal use and potential side effects in humans.
Synthesis Methods
DTT-061 is synthesized through the reaction between 2-aminobenzothiazole and N-(2-bromoethyl) phthalimide, followed by the reaction with 2-amino-2-phenylethanol and oxalyl chloride. The final product is purified through column chromatography.
Scientific Research Applications
DTT-061 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. Additionally, DTT-061 has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-18(20-12-11-15-5-2-1-3-6-15)19(24)21-16-7-9-17(10-8-16)22-13-4-14-27(22,25)26/h1-3,5-10H,4,11-14H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPXZDVLSGJFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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